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Abstract

2-Phenylisonicotinic acid, also known by its IUPAC name 2-phenylpyridine-4-carboxylic acid
and identified by CAS number 55240-51-2, is a heterocyclic carboxylic acid with significant
potential in medicinal chemistry and materials science.[1][2][3] Its rigid, bifunctional scaffold
makes it an attractive starting material for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of its chemical properties, a detailed, field-
proven synthesis protocol, and an exploration of its potential applications in drug discovery,
drawing insights from structurally related compounds. The narrative is designed to offer not just
procedural steps but also the underlying scientific rationale to empower researchers in their
experimental endeavors.

Core Chemical and Physical Properties

2-Phenylisonicotinic acid is a solid at room temperature, appearing as a white to off-white
powder.[4] Its fundamental properties are summarized in the table below, providing a
foundational dataset for its use in experimental settings.
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Property Value Source(s)
CAS Number 55240-51-2 [1]
2-phenylpyridine-4-carboxylic
IUPAC Name F_)d Yy d (2]
aci

2-Phenylisonicotinic acid, 4-
Synonyms o [5]
Carboxy-2-phenylpyridine

Molecular Formula C12HaNO:2 [2]
Molecular Weight 199.21 g/mol [4]
Boiling Point 478.8 °C at 760 mmHg [1]
Density 1.241 g/cm3 [1]
SMILES 0O=C(O)clcc(nccl)-c2cceec2 [6]
InChi Key OMMKWOVBOKXXQU- 2]

UHFFFAOYSA-N

Synthesis and Reactivity: A Technical Perspective

The synthesis of 2-phenylisonicotinic acid is most effectively achieved through a palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal
chemistry for its high tolerance of various functional groups and its typically high yields.

Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki coupling mechanism involves a catalytic cycle with a palladium(0) complex. The
key steps are:

o Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl
halide (in this case, a 2-halopyridine-4-carboxylic acid derivative).

o Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is
transferred to the palladium(ll) complex. This step requires activation of the boronic acid with
a base.
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e Reductive Elimination: The two coupled organic fragments are eliminated from the palladium
complex, forming the final product and regenerating the palladium(0) catalyst.

This reaction is chosen for its reliability and the commercial availability of the starting materials.
The stability and low toxicity of the boronic acid reagents are additional advantages.[7]

Detailed Experimental Protocol: Synthesis of 2-
Phenylisonicotinic Acid

This protocol is a self-validating system, providing clear steps from starting materials to a well-
characterized final product.

Materials:

2-Bromo-4-pyridinecarboxylic acid

e Phenylboronic acid

» Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]

o Potassium carbonate (K2CO3)

e 1,2-Dimethoxyethane (DME), degassed

e Deionized water

» 2-Methoxyethanol (for recrystallization)

e Hydrochloric acid (HCI) for pH adjustment

o Nitrogen gas supply

o Standard reflux apparatus and magnetic stirrer

o Diatomaceous earth for filtration

Procedure:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq) in degassed 1,2-
dimethoxyethane (DME).

o Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the solution. Stir
the mixture under a nitrogen atmosphere for 15 minutes. The inert atmosphere is crucial to
prevent the oxidation and deactivation of the Pd(0) catalyst.

e Reagent Addition: Add an aqueous solution of potassium carbonate (8.0 eq) followed by
phenylboronic acid (1.35 eq).

o Reaction: Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 18 hours
with vigorous stirring. The progress of the reaction can be monitored by thin-layer
chromatography (TLC) or high-performance liquid chromatography (HPLC).

o Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of
diatomaceous earth to remove the palladium catalyst.

» Precipitation: Adjust the pH of the filtrate to 3-4 with hydrochloric acid. This will precipitate the
product as a white solid. The carboxylic acid is deprotonated and soluble at basic pH and
precipitates upon acidification.

 Purification: Filter the white precipitate and wash it with water. Recrystallize the crude
product from 2-methoxyethanol to obtain the pure 2-phenyl-pyridine-4-carboxylic acid.[8]

Characterization: The identity and purity of the synthesized compound should be confirmed by
analytical methods.

e 'H NMR (400 MHz, DMSO-de): Expect signals corresponding to the aromatic protons and
the carboxylic acid proton. A typical spectrum would show multiplets for the phenyl and
pyridine protons and a broad singlet for the carboxylic acid proton at the downfield region of
the spectrum.[8]

o UPLC-ESI-MS: This will confirm the molecular weight of the product. Expect to see a peak
corresponding to [M+H]* at m/z 200.5.[8]

Reactivity of 2-Phenylisonicotinic Acid
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The reactivity of 2-phenylisonicotinic acid is dictated by its three main functional
components: the carboxylic acid group, the pyridine ring, and the phenyl ring.

o Carboxylic Acid Group: This group can undergo standard reactions such as esterification,
amidation, and reduction to the corresponding alcohol. These transformations are
fundamental in medicinal chemistry for creating derivatives with altered solubility, polarity,
and biological activity.

o Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or
alkylated. The ring itself can undergo electrophilic substitution, although it is generally less
reactive than benzene. The position of substitution is influenced by the existing substituents.

e Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The directing
effects of the pyridine ring will influence the position of substitution on the phenyl ring.

Applications in Drug Development and Biological
Activity

While specific biological data for 2-phenylisonicotinic acid (CAS 55240-51-2) is not
extensively reported in publicly available literature, the broader class of phenyl-pyridine
carboxylic acids and their derivatives has shown significant promise in drug discovery. The
insights from these related compounds provide a strong rationale for the exploration of 2-
phenylisonicotinic acid as a scaffold in medicinal chemistry.

Potential as an Anticancer Agent: Cell Cycle Inhibition

Structurally similar compounds, specifically phenyl-pyridine-2-carboxylic acid derivatives, have
been identified as potent and selective inhibitors of cancer cell proliferation.[9] The mechanism
of action for these compounds involves the arrest of the cell cycle, leading to apoptosis
(programmed cell death).[9]

Mechanism of Action: Cell Cycle Arrest The cell cycle is a tightly regulated process that
governs cell division. Checkpoints exist to ensure the fidelity of DNA replication and
chromosome segregation. Many cancer cells have defective checkpoint mechanisms, making
them more susceptible to agents that interfere with the cell cycle. Phenyl-pyridine carboxylic
acid derivatives have been shown to cause cell cycle arrest in the G2/M phase, preventing
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cells from entering mitosis.[9] This arrest is often mediated by the modulation of cyclin-
dependent kinases (CDKs) and their regulatory partners, cyclins.
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Caption: Potential mechanism of action for 2-phenylisonicotinic acid derivatives as cell cycle
inhibitors.

Histone Deacetylase (HDAC) Inhibition

2-Phenylquinoline-4-carboxylic acid derivatives, which are structurally analogous to 2-
phenylisonicotinic acid, have been identified as selective inhibitors of histone deacetylase 3
(HDAC3).[10][11] HDACSs are a class of enzymes that play a crucial role in the epigenetic
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regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer
therapy.

Mechanism of Action: HDAC Inhibition and Chromatin Remodeling HDACs remove acetyl
groups from lysine residues on histones, leading to a more condensed chromatin structure
(heterochromatin) and transcriptional repression. HDAC inhibitors block this process, resulting
in histone hyperacetylation and a more relaxed chromatin structure (euchromatin), which allows
for the transcription of tumor suppressor genes.[12] This can lead to cell cycle arrest,
differentiation, and apoptosis in cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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